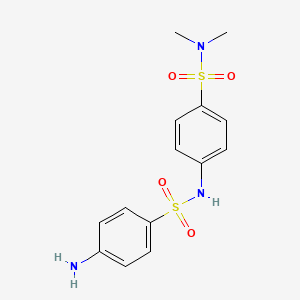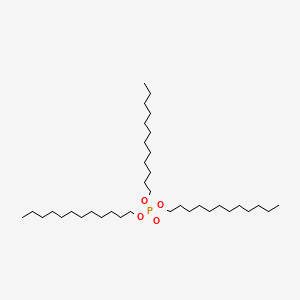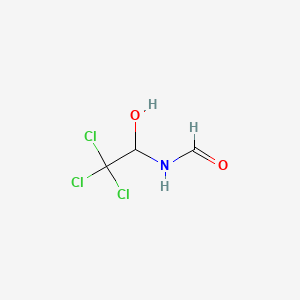
N-(2,2,2-Trichloro-1-hydroxyethyl)formamide
説明
N-(2,2,2-Trichloro-1-hydroxyethyl)formamide, also known as Chloralformamide or Chloralamide, is a chemical compound with the CAS number 515-82-2 . It is used for industrial and scientific research purposes .
Synthesis Analysis
The compound can be synthesized from the corresponding aldehyde, chloral, and ammonium acetate . The hydroxy groups of the compound can undergo preparative silylation and acylation .Molecular Structure Analysis
N-(2,2,2-Trichloro-1-hydroxyethyl)formamide contains a total of 12 bonds, including 8 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 secondary amide (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2,2,2-Trichloro-1-hydroxyethyl)formamide include a molecular weight of 192.43, a density of 1.6344 (rough estimate), a melting point of 124-126°C, and a boiling point of 348.4°C at 760 mmHg .科学的研究の応用
Thermoplastic Starch/Montmorillonite Nanocomposite Preparation
N-(2-Hydroxyethyl)formamide has been utilized as an additive in the preparation of thermoplastic starch/montmorillonite nanocomposite. Acting both as a plasticizer for thermoplastic starch and a swelling agent for montmorillonite, it facilitates the formation of nanocomposites with improved thermal stability and water resistance, alongside enhanced mechanical properties. This application signifies the compound's role in developing environmentally friendly materials with potential uses in packaging and materials science (Dai et al., 2009).
Catalyst in Hydrosilylation of N-aryl Imines
The compound has also found application in catalysis, where derivatives such as l-Piperazine-2-carboxylic acid derived N-formamides serve as highly enantioselective Lewis basic catalysts. These catalysts have been employed in the hydrosilylation of N-aryl imines with trichlorosilane, achieving high yields and enantioselectivities. Such catalytic activities highlight its potential in organic synthesis and pharmaceutical manufacturing, offering a route to asymmetric synthesis of biologically active compounds (Wang et al., 2006).
Starch-Based Film Development
In another domain, N-(2-Hydroxyethyl)formamide has been applied in the development of starch-based films. Utilized as a novel plasticizer, it enhances the flexibility and water resistance of starch films, suggesting its use in sustainable material development. Such films could have applications in biodegradable packaging, playing a crucial role in addressing plastic waste issues (Dai et al., 2009).
Fungitoxicity Studies
Exploring its biological activity, related compounds have been studied for their fungitoxic properties. N-(2,2,2–trichloro-1–methoxyethyl)-formamide, for instance, has demonstrated control over plant pathogens when applied to roots, showcasing its potential as a systemic fungicide. Such studies underscore the compound's utility in agricultural sciences, offering solutions to crop protection and yield enhancement (Carter et al., 1972).
Safety And Hazards
Safety data sheets indicate that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water but do not induce vomiting . Suitable extinguishing media for fires involving this chemical include dry chemical, carbon dioxide, or alcohol-resistant foam .
特性
IUPAC Name |
N-(2,2,2-trichloro-1-hydroxyethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3NO2/c4-3(5,6)2(9)7-1-8/h1-2,9H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZVWYLTJHGUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NC(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10875564 | |
| Record name | Chloral Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10875564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-Trichloro-1-hydroxyethyl)formamide | |
CAS RN |
515-82-2 | |
| Record name | N-(2,2,2-Trichloro-1-hydroxyethyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloralformamide [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloralformamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloral Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10875564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,2,2-trichloro-1-hydroxyethyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORALFORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YX16459LE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the historical context of Chloralformamide research?
A1: While the provided research papers don't delve into the complete history of Chloralformamide, one article focuses on its use in a specific historical application. The 1931 paper "Calibration of the Lovibond Tintometer and of the Actinometer for the Levy-West Ultra-Violet Light Pastilles" [] discusses Chloralformamide, also known as N-(2,2,2-Trichloro-1-hydroxyethyl)formamide, as a key component in pastilles used to measure ultraviolet light dosage. This highlights the compound's historical relevance in photochemistry and potentially in early therapeutic applications of UV light.
Q2: What is the structural characterization of Chloralformamide?
A2: "Crystal structure of N-(2,2,2-trichloro-1-hydroxyethyl)formamide" [] provides detailed insights into the compound's structure. The study reveals that Chloralformamide crystallizes with two conformationally similar molecules (A and B) in the asymmetric unit. These molecules are linked by O—H⋯O hydrogen bonds, forming A–A and B–B inversion dimers. Unfortunately, the abstract doesn't provide specific details about molecular formula, weight, or spectroscopic data.
Q3: Has Chloralformamide been investigated for its fungicidal properties?
A3: Yes, several research articles highlight the investigation of Chloralformamide and its derivatives as potential fungicides. "Synthesis of N-methyl-N-(2,2,2-trichloro- 1-arylaminoethyl)formamides and related compounds as potential fungicides" [] describes the synthesis of various analogues of Chloralformamide, specifically N-methyl-N-(2,2,2-trichloro- 1-arylaminoethyl)formamides and related compounds. These compounds were designed based on the structure of existing Chloralformamide fungicides, indicating prior research in this area. Further investigation into the activity and mode of action of these fungicides is mentioned in the paper titled "Investigation of the activity and mode of action of chloralformamide fungicides and related compounds." [], although the abstract doesn't provide specific details on the findings.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



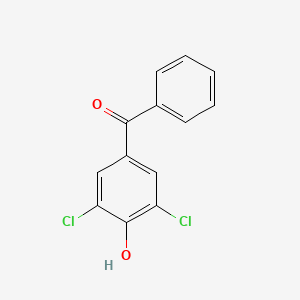
![1,6-Bis{[(tert-butylperoxy)carbonyl]oxy}hexane](/img/structure/B1615170.png)
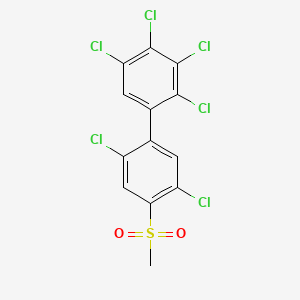
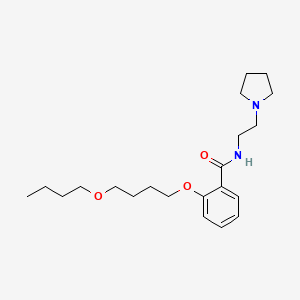
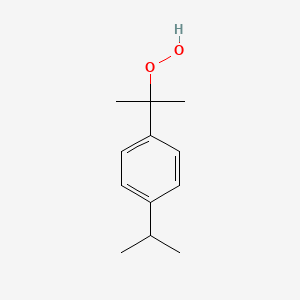
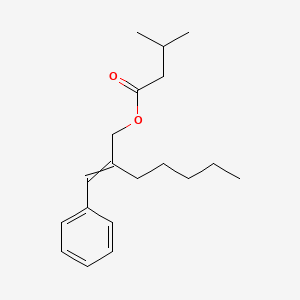
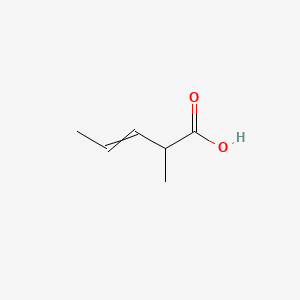
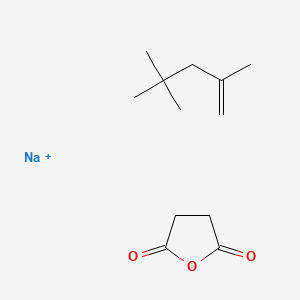
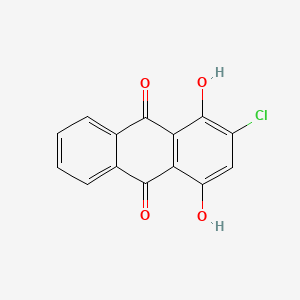
![Naphtho[1,2-k]fluoranthene](/img/structure/B1615185.png)

